![molecular formula C14H17NO4 B2980289 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone CAS No. 854844-21-6](/img/structure/B2980289.png)

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

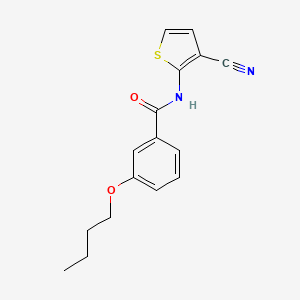

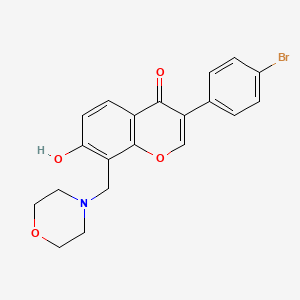

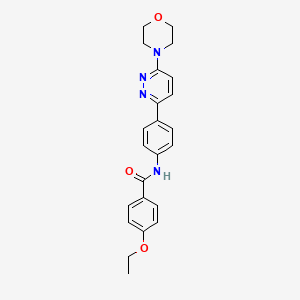

This compound is a type of benzylisoquinoline alkaloid . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is substituted by a 4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl group at position 1, a methylenedioxy group at positions 6-7, and a methoxy group at position 8 .

Synthesis Analysis

The synthesis of this compound involves the aminoalkylation of indole and its derivatives with cotarnine . This reaction occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .Molecular Structure Analysis

The molecular formula of this compound is C17H25NO4 . Its InChI string is InChI=1S/C17H25NO4/c1-10(2)13(19)8-12-15-11(5-6-18(12)3)7-14-16(17(15)20-4)22-9-21-14/h7,10,12-13,19H,5-6,8-9H2,1-4H3 .Chemical Reactions Analysis

The primary chemical reaction involved in the formation of this compound is the aminoalkylation of indole with cotarnine . This reaction occurs regioselectively at the nitrogen atom of the indole fragment .Physical And Chemical Properties Analysis

The average mass of this compound is 307.390 Da and its mono-isotopic mass is 307.17836 Da . More detailed physical and chemical properties may require additional specific experimental studies.Wissenschaftliche Forschungsanwendungen

Weak Interactions in Derivatives

Research on barbituric acid derivatives, including compounds with structural similarities to the subject compound, has unveiled unique intermolecular interactions. These studies highlight the formation of steady intermolecular "sandwich" complexes, stabilized by hydrogen bonds and π–π stacking interactions. Such findings contribute to understanding molecular assembly and design in materials science (V. Khrustalev et al., 2008).

Synthesis and Structural Analysis

Advances in synthetic methodologies have enabled the efficient production of related tetrahydroisoquinoline derivatives. The practical synthesis of cotarnine, a compound related to the query molecule, underscores the relevance of these derivatives in medicinal chemistry and natural product synthesis (T. Shirasaka et al., 1990). Furthermore, crystal structure analysis of noscapine, another structurally related compound, provides insights into molecular conformation and interaction, which are crucial for drug design and development (J. Seetharaman & S. Rajan, 1995).

Molecular Electronics and Photonics

Investigations into the electronic structure, absorption spectra, and nonlinear optical (NLO) properties of heteroannulated chromone derivatives related to the query compound have illustrated their potential applications in molecular electronics and photonics. Such studies contribute to the development of new materials with desirable electronic and optical properties for technological applications (S. A. Halim & M. Ibrahim, 2017).

Antimicrobial Applications

Mono- and dinuclear Ni(II) complexes constructed from ligands structurally related to the compound have been synthesized and characterized. These complexes exhibit promising antimicrobial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Lan‐Qin Chai et al., 2017).

Eigenschaften

IUPAC Name |

1-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-8(16)11-9-4-5-15(2)6-10(9)12(17-3)14-13(11)18-7-19-14/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIUACANJHMTBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=C(C3=C1CCN(C3)C)OC)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2980211.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)

![7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980221.png)